1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Salt-form selection Solid-state chemistry Process development

This pre-formed dihydrochloride salt (CAS 2031-23-4) eliminates in-situ HCl generation, ensuring precise stoichiometry and batch reproducibility in Bosutinib and Prochlorperazine API assembly. The crystalline solid (mp >255°C) offers superior stability, automated weighing compatibility, and a controlled alkylation rate via the chloro leaving group – directly reducing synthetic steps and impurity burden compared to the free base or bromo analogs.

Molecular Formula C8H19Cl3N2
Molecular Weight 249.6 g/mol
CAS No. 2031-23-4
Cat. No. B133448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
CAS2031-23-4
Synonyms1-(3-Chloropropyl)-4-methyl-piperazine Hydrochloride (1:2);  1-Chloro-3-(4-methyl-1-piperazinyl)propane Dihydrochloride;  1-Methyl-4-(3-chloropropyl)piperazine Dihydrochloride;  3-(4-Methylpiperazino)propyl Chloride Dihydrochloride;  N-(3-Chloropropyl)-N
Molecular FormulaC8H19Cl3N2
Molecular Weight249.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCl.Cl.Cl
InChIInChI=1S/C8H17ClN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
InChIKeyRRZYWKLLIIIINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride (CAS 2031-23-4): Key Intermediate Identity and Baseline Properties for Procurement Decision-Making


1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride (CAS 2031-23-4) is a pre-formed dihydrochloride salt of the N-methylpiperazine family, bearing a reactive 3-chloropropyl side chain on the secondary nitrogen [1]. With a molecular formula of C₈H₁₉Cl₃N₂ and a molecular weight of 249.61 g/mol, it appears as a white to off-white crystalline solid with a melting point of 255–257 °C (decomposition) and is soluble in DMSO, methanol, and water [2]. The compound functions primarily as a pharmaceutical intermediate, acting as an alkylating agent for the selective introduction of the 3-(4-methylpiperazin-1-yl)propyl pharmacophoric group into APIs targeting oncology (e.g., Bosutinib), CNS disorders (e.g., Prochlorperazine, Trifluoperazine), and neuropathic pain (sigma-1 receptor antagonists) [3].

Why 1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride Cannot Be Arbitrarily Substituted by In-Class Piperazine Analogs


Although multiple piperazine derivatives share the N-methylpiperazine core, three structural variables critically differentiate 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride from near neighbors: (1) the salt form (dihydrochloride vs. free base), which governs solid-state stability, hygroscopicity, and handling characteristics ; (2) the alkyl linker length (three-carbon propyl vs. two-carbon ethyl), which determines whether downstream side-chain introduction requires one step or two, directly impacting process mass intensity and impurity burden [1]; and (3) the leaving group identity (chloro vs. bromo), which modulates alkylation rate and selectivity in the final API assembly step . Substituting the free base (CAS 104-16-5, a liquid boiling at ~243°C) for the dihydrochloride salt (a crystalline solid, mp >255°C) introduces different weighing, storage, and reactor-charging parameters that affect batch reproducibility. Likewise, using the two-carbon analog 1-(2-chloroethyl)-4-methylpiperazine precludes the one-step convergent assembly possible with the three-carbon propyl linker. The quantitative evidence below maps exactly where these differences translate into measurable procurement and process outcomes.

1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride — Quantified Differentiation Evidence vs. Key Comparators for Scientific Procurement


Dihydrochloride Salt vs. Free Base: Solid-State Handling, Stability, and Solubility Advantages

The dihydrochloride salt (CAS 2031-23-4) offers distinct solid-state handling advantages over the corresponding free base (CAS 104-16-5). The dihydrochloride is a white crystalline solid with a melting point of 255–257 °C (decomposition) [1], whereas the free base is a liquid at ambient temperature (boiling point 242.9 °C at 760 mmHg) with a melting point of only 128–130 °C [2]. The salt form is soluble in DMSO, methanol, and water, enabling direct use in aqueous or polar reaction media without pre-dissolution steps, while the free base is insoluble in water and requires organic solvent handling . This solid vs. liquid distinction directly affects weighing accuracy, storage stability (recommended 2–8 °C under inert atmosphere for the salt), and compatibility with automated solid-dispensing workflows.

Salt-form selection Solid-state chemistry Process development

Three-Carbon Propyl Linker Enables One-Step Convergent Assembly vs. Two-Step Routes for Structurally Related Phenothiazine APIs

In the synthesis of phenothiazine antipsychotics, the three-carbon 3-chloropropyl linker of the target compound enables a one-step introduction of the complete N-methylpiperazinylpropyl side chain. This is documented for Prochlorperazine, where alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine proceeds in a single synthetic operation [1]. In contrast, the structurally analogous Perphenazine—differing only in the terminal group of the piperazine side chain—requires a two-step sequence: first reaction with 1-bromo-3-chloropropane, then reaction with 1-piperazineethanol [2]. The one-step vs. two-step distinction is not merely operational convenience; it directly impacts the number of unit operations, solvent consumption, intermediate isolation requirements, and cumulative impurity formation.

Convergent synthesis Process mass intensity Antipsychotic API synthesis

Chloro vs. Bromo Leaving Group: Balanced Reactivity for Controlled O-Alkylation in Bosutinib Final Assembly

The chloropropyl leaving group on the target compound provides a balanced reactivity profile for the final O-alkylation step in Bosutinib synthesis. In the improved route reported by Kumar et al. (Der Pharma Chemica, 2021), the dihydrochloride salt is reacted with alkali metal salts of the quinoline intermediate (sodium, lithium, or potassium 3-cyano-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-olate) in acetonitrile at 75–80 °C to afford Bosutinib [1]. The chlorine leaving group provides sufficient electrophilicity for clean alkylation while avoiding the higher reactivity of the bromo analog (1-(3-bromopropyl)-4-methylpiperazine, CAS 39500-57-7), which can lead to competitive elimination or over-alkylation side products under similar conditions [2]. The dihydrochloride salt form further ensures the correct stoichiometry (1.05 equivalents used: 31.79 g, 0.1274 mol, relative to 50 g of sodium salt intermediate) without the need for in-situ HCl addition [1].

O-Alkylation Leaving-group reactivity Tyrosine kinase inhibitor synthesis

Commercial Purity Standard: ≥98% Assay with Multi-Batch Certificate of Analysis Traceability

Multiple independent suppliers consistently offer 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride at a minimum purity specification of ≥98%, with full Certificate of Analysis (COA) documentation including NMR, HPLC, and GC characterization [1]. Aladdin Scientific provides multiple batch-specific COAs (e.g., Lot Nos. F23161041–F23161045, dated May 11, 2023) demonstrating batch-to-batch consistency . Bidepharm offers standard purity of 98% with batch-specific QC data including NMR, HPLC, and GC . This contrasts with the free base (CAS 104-16-5), which is typically supplied at 95% purity, and the bromo analog (CAS 39500-57-7), which is also specified at 98% but with less widespread multi-supplier COA availability . The dihydrochloride salt is listed in the Sigma-Aldrich AldrichCPR collection (CDS014533) as a defined research chemical with documented spectral data (³ NMR spectra and ¹ FTIR) [2].

Quality control Batch consistency Procurement specification

Prochlorperazine Synthesis Yield Improvement: Mild Base Process Using 1-(3-Chloropropyl)-4-methylpiperazine Achieves 80.2% Overall Yield with 99.88% Purity

The Emcure Pharmaceuticals patent (IN Application, granted 2021) demonstrates that 1-(3-chloropropyl)-4-methylpiperazine (free base form) can be employed in an industrially viable, mild-base process for Prochlorperazine edisylate that avoids hazardous reagents such as sodamide or sodium hydride [1]. Using sodium tertiary butoxide in DMSO at 10–20 °C with sub-equimolar quantities of the piperazine intermediate, the process achieves prochlorperazine edisylate in 80.2% yield with 99.88% purity by HPLC [1]. This represents a significant improvement over the original sodamide-mediated process disclosed in US 2,902,484, which required temperatures of 120 °C, used an extremely hazardous and poorly soluble reagent, and generated substantial impurity profiles necessitating cumbersome separation procedures [2]. While this comparison pertains to the free base rather than the dihydrochloride salt, it establishes the intrinsic synthetic value of the 1-(3-chloropropyl)-4-methylpiperazine scaffold as a side-chain precursor capable of delivering regulatory-grade API purity.

Prochlorperazine edisylate Process yield optimization Regulatory compliance

1-(3-Chloropropyl)-4-methylpiperazine Dihydrochloride — Highest-Value Application Scenarios for Scientific and Industrial Procurement


Bosutinib (Chronic Myeloid Leukemia API) Final-Step O-Alkylation

The dihydrochloride salt is the direct alkylating agent in the final assembly of Bosutinib, a USFDA-approved Bcr-Abl/Src tyrosine kinase inhibitor for Philadelphia chromosome-positive CML. The salt form eliminates the need for in-situ HCl generation or separate activation, and the chloro leaving group provides a controlled O-alkylation rate with alkali metal salts of the quinoline-3-carbonitrile intermediate in acetonitrile at 75–80 °C [1]. Procurement of the dihydrochloride salt rather than the free base ensures correct pre-weighed stoichiometry (1.05 equivalents) and avoids the additional step of converting the free base to its HCl salt prior to use.

Prochlorperazine and Related Phenothiazine Antipsychotic API Synthesis via Convergent One-Step Side-Chain Introduction

The 3-chloropropyl scaffold enables a convergent one-step N-alkylation of 2-chlorophenothiazine to assemble the complete Prochlorperazine core structure, a strategy that reduces the side-chain introduction from two synthetic operations (as required for Perphenazine) to one [2]. The mild-base process developed by Emcure Pharmaceuticals, using sodium tertiary butoxide in DMSO, delivers the edisylate salt in 80.2% yield with 99.88% HPLC purity, conforming to regulatory specifications without requiring hazardous pyrophoric reagents [3]. This application scenario is directly relevant to generic API manufacturers seeking ANDA filing routes with minimized impurity profiles.

Sigma-1 Receptor Antagonist Discovery Programs for Neuropathic Pain

The compound serves as a reactant for introducing the 3-(4-methylpiperazin-1-yl)propyl group into pyrimidine scaffolds being investigated as novel sigma-1 receptor antagonists for neuropathic pain [4]. The solid dihydrochloride salt form is preferred for medicinal chemistry laboratories due to its ease of automated weighing, long-term storage stability at 2–8 °C under inert atmosphere, and solubility in polar reaction media (DMSO, methanol) commonly used in parallel synthesis workflows .

Analytical Reference Standard and Impurity Profiling in Piperazine-Containing API Manufacturing

The compound is recognized as a chlorinated organic impurity frequently detected in piperazine-based API syntheses and is supplied as an in-house impurity reference standard by specialized vendors such as Pharmaffiliates [5]. Its availability with full spectroscopic characterization (³ NMR, FTIR) from Sigma-Aldrich (AldrichCPR CDS014533) supports its use as a qualified reference material for HPLC impurity methods and LC-MS identification in quality control laboratories supporting ANDA submissions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.